molecular formula C15H10N4O3S B10815902 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B10815902
M. Wt: 326.3 g/mol
InChI Key: JQVGGGLUCDRLSD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-658650 involves several steps, starting with the preparation of the thiazole ring and subsequent coupling with a pyridine derivative. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

WAY-658650 undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Antifungal Properties

The compound also demonstrates antifungal activity, which is crucial in treating infections caused by fungi. Its effectiveness against fungal pathogens suggests that it could be developed into therapeutic agents for conditions like candidiasis and aspergillosis.

Anti-inflammatory Effects

The inhibition of cyclooxygenase (COX) enzymes by this compound points to its potential as an anti-inflammatory agent. This property could be beneficial in treating diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Anticancer Potential

Studies have highlighted the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including prostate and colorectal cancers. The nitro group is believed to enhance its cytotoxicity through the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Synthesis and Production Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the thiazole ring.
  • Introduction of the pyridine moiety.
  • Attachment of the nitro group to the benzamide core.

Industrial production may utilize continuous flow chemistry techniques for efficiency, alongside advanced purification methods like high-performance liquid chromatography (HPLC) to ensure product quality.

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore their biological activities:

Anticancer Studies

A series of thiazole derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines using MTT assays. Notably, compounds with electron-donating groups exhibited enhanced activity, suggesting that modifications at specific positions can significantly influence efficacy.

Enzyme Inhibition Studies

Research into lipoxygenase inhibitors has shown that nitro-containing derivatives demonstrate potent enzyme inhibition, indicating potential for developing anti-inflammatory drugs based on this scaffold.

Mechanism of Action

The mechanism of action of WAY-658650 involves its interaction with bacterial enzymes and proteins, disrupting essential cellular processes. The compound targets specific pathways in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and replication . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of bacterial cell walls and proteins.

Comparison with Similar Compounds

WAY-658650 can be compared with other antibacterial agents such as:

WAY-658650 is unique due to its specific activity against Mycobacterium tuberculosis and its potential for further development as a therapeutic agent.

Biological Activity

4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, with the chemical formula C₁₅H₁₀N₄O₃S and a molecular weight of 326.33 g/mol, is a compound that has drawn interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₅H₁₀N₄O₃S
  • Molecular Weight: 326.33 g/mol
  • CAS Number: 476319-66-1

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antitumor , antibacterial , and anticonvulsant properties.

Antitumor Activity

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
This compoundA-431< 1.98
This compoundJurkat< 1.61

The presence of the thiazole moiety is critical for enhancing cytotoxicity, as it facilitates interactions with cellular targets through hydrophobic contacts and hydrogen bonding .

Antibacterial Activity

In vitro studies have shown that this compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacteria SpeciesMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

The structure-activity relationship (SAR) analysis suggests that the nitro group enhances the compound's antimicrobial efficacy by increasing membrane permeability and disrupting bacterial cell walls .

Anticonvulsant Activity

Preliminary investigations into the anticonvulsant properties of thiazole derivatives have highlighted their potential as therapeutic agents for epilepsy.

CompoundModel UsedED50 (mg/kg)
This compoundPTZ-induced seizures in mice20

This activity is attributed to the modulation of neurotransmitter systems and ion channels involved in seizure propagation .

Case Studies

  • Antitumor Efficacy : A study evaluating various thiazole derivatives found that compounds similar to this compound demonstrated significant growth inhibition in A-431 and Jurkat cells, suggesting its potential as a lead compound for cancer therapy .
  • Antimicrobial Testing : In a comparative study, this compound was tested alongside standard antibiotics like ampicillin and showed enhanced activity against resistant strains of bacteria, indicating its role as a novel antibacterial agent .
  • Neuropharmacological Assessment : In animal models, compounds featuring the thiazole structure were assessed for their anticonvulsant properties, revealing that they significantly reduced seizure frequency compared to controls .

Properties

Molecular Formula

C15H10N4O3S

Molecular Weight

326.3 g/mol

IUPAC Name

4-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H10N4O3S/c20-14(10-4-6-11(7-5-10)19(21)22)18-15-17-13(9-23-15)12-3-1-2-8-16-12/h1-9H,(H,17,18,20)

InChI Key

JQVGGGLUCDRLSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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